1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry and pharmacology. This compound consists of a quinoline ring, a trifluoroethanone group, and an aminopentyl side chain, which together confer distinct chemical and biological properties that are of interest in various scientific fields.
The compound is synthesized through a series of chemical reactions starting from commercially available precursors. Its synthesis and characterization have been documented in various scientific literature, emphasizing its relevance in research settings.
This compound can be classified under several categories:
The synthesis of 1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps:
The synthetic route emphasizes the importance of reaction conditions such as temperature, solvent choice, and the presence of catalysts to optimize yield and purity. Each step requires careful monitoring to ensure successful transformation and minimal side reactions.
The molecular formula for 1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is . The structural representation includes:
Property | Value |
---|---|
Molecular Weight | 396.2 g/mol |
IUPAC Name | 1-[4-(5-aminopentylamino)-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI | InChI=1S/C16H17ClF3N3O.ClH/c17-10-4-5-11... |
Canonical SMILES | C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)C(F)(F)F)NCCCCCN.Cl |
1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo several types of chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent systems, and reaction times to achieve desired products efficiently. The choice of reagents significantly influences the reaction pathway and product distribution.
The mechanism of action for 1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is multifaceted:
The physical properties include:
Chemical properties encompass:
Analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and mass spectrometry are commonly employed to characterize this compound's purity and structural integrity.
1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has diverse applications in scientific research:
This detailed overview highlights the significance of 1-(4-((5-Aminopentyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride in various scientific fields while providing insights into its synthesis, structure, reactions, mechanisms of action, properties, and applications.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0